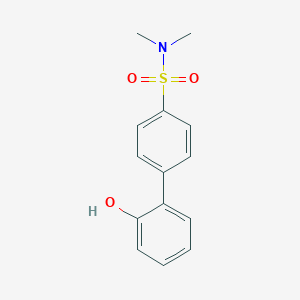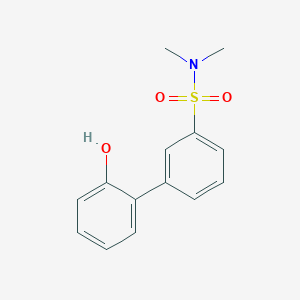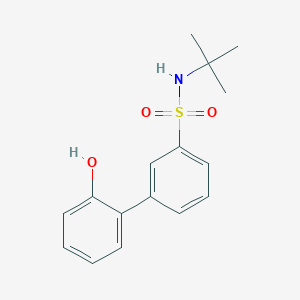
5-(Furan-2-yl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-2-methylphenol, or 5-FMP, is an aromatic compound belonging to the phenol family. It is a white solid with a molecular weight of 150.17 g/mol and a melting point of 82-83°C. 5-FMP is used in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals, fragrances, and other compounds. It is also used as a reagent in organic synthesis and as a starting material for the manufacture of other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-FMP has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other aromatic compounds, such as heterocyclic compounds, which have been used in the development of new drugs. 5-FMP has also been used in the synthesis of polymers, which have been used in the development of new materials for medical applications. Additionally, 5-FMP has been used as a reagent in the synthesis of organic compounds, such as dyes and pigments, which have been used in the development of new materials for industrial applications.
Wirkmechanismus
The mechanism of action of 5-FMP is not fully understood. However, it is believed that the compound reacts with other molecules to form a complex, which then undergoes further reactions. It is also believed that the compound can act as a catalyst in certain reactions, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMP are not well understood. However, it is believed that the compound can act as an antioxidant, which can help to protect cells from damage caused by free radicals. Additionally, it is believed that the compound can act as an anti-inflammatory agent, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-FMP in lab experiments include its low cost and its availability in a variety of forms. Additionally, the compound is relatively stable and does not easily decompose. The limitations of using 5-FMP in lab experiments include its low solubility in water and its low reactivity in some reactions.
Zukünftige Richtungen
Future research on 5-FMP should focus on understanding the compound’s mechanism of action and its biochemical and physiological effects. Additionally, research should focus on developing new methods for synthesizing the compound and using it in lab experiments. Lastly, research should focus on developing new applications for the compound, such as in the development of new drugs and materials.
Synthesemethoden
5-FMP can be synthesized through several methods, including the Williamson ether synthesis, the Ullmann condensation, and the Grignard reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of a base. The Ullmann condensation involves the reaction of an aryl halide and an aryl amine in the presence of a base. The Grignard reaction involves the reaction of an alkyl or aryl halide with magnesium metal in the presence of an organic solvent.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLVKMDJHVXJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683659 |
Source


|
| Record name | 5-(Furan-2-yl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-32-7 |
Source


|
| Record name | 5-(Furan-2-yl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)



![2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370712.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)


![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)
